Brassilexin

Descripción general

Descripción

Brassilexin is a phytoalexin, a type of antimicrobial and often antioxidative substance synthesized by plants to inhibit the growth of pathogens. It is produced by cruciferous plants, such as those in the Brassicaceae family, in response to pathogen attack. This compound is known for its potent antifungal properties, making it a subject of interest in agricultural and biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of brassilexin typically involves the functionalization of indole derivatives. One common synthetic route starts with l-tryptophan, which undergoes a series of reactions including alkylation, thiourea formation, and cyclization to yield this compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound is less common due to its specific application in research and agriculture. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Brassilexin undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various metabolites, such as 3-formylindolyl-2-sulfonic acid.

Reduction: The compound can be reduced to 3-aminomethyleneindole-2-thione.

Substitution: Substitution reactions can occur at the indole nucleus, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require controlled pH and temperature conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions include various indole derivatives, which can further undergo hydrolysis and oxidation to yield water-soluble metabolites .

Aplicaciones Científicas De Investigación

Brassilexin is a phytoalexin, a type of antimicrobial compound produced by plants in response to stress or pathogen attack, particularly in cruciferous crops . Research has explored this compound's role in plant defense mechanisms, its interactions with plant pathogens and insects, and its potential applications in agriculture.

Scientific Research Applications

Phytoalexin Synthesis and Antifungal Activity:

- Synthesis: Vilsmeier formylation has been applied to synthesize this compound and its analogs . The process involves the application of Vilsmeier formylation to indoline-2-thiones, followed by an aqueous ammonia workup .

- Antifungal Activity: this compound exhibits antifungal properties against pathogens like Leptosphaeria maculans . It inhibits spore germination in L. maculans, with studies showing approximately 50% inhibition at a concentration of 0.5 mM .

Inhibition of Cyclobrassinin Hydrolase (CH):

- Enzyme Inhibition: this compound is an effective inhibitor of cyclobrassinin hydrolase (CH), an enzyme produced by Alternaria brassicicola, a fungal pathogen of cruciferous crops .

- Noncompetitive Inhibition: Enzyme kinetics studies indicate that this compound acts as a noncompetitive inhibitor of CH activity .

- Resistance to Fungus: Crops that can accumulate higher concentrations of this compound may exhibit increased resistance to A. brassicicola .

Inhibitor of Brassinin Oxidase (BOLm):

- This compound Derivatives: this compound serves as a scaffold for designing inhibitors of brassinin oxidase (BOLm), a phytoalexin-detoxifying enzyme produced by the fungus Leptosphaeria maculans .

- Inhibitory Effect: The inhibitory effect of this compound and its derivatives on BOLm varies, with 6-chlorothis compound and 6-bromothis compound showing the most significant inhibition .

- Competitive Inhibitor: this compound inhibits BOLm competitively without inducing the enzyme in fungal cultures .

Biotransformation and Metabolism:

- Metabolism: this compound is metabolized by A. brassicicola through the reduction of the isothiazole ring, resulting in 3-(amino)methyleneindoline-2-thione .

- Detoxification: The biotransformation of brassinin by A. brassicicola was a detoxification process .

Plant-Insect Interactions:

- Plant Defense: Plants possess defense systems against pests and pathogens and can recognize enemy molecules, initiate signaling pathways, and activate defense response genes .

- Signaling: Early signaling events following insect infestation in plants and the integration of early and late signaling events that are mediated via hormonal signals .

Data Table of this compound Applications

Case Studies

While the provided search results do not contain explicit case studies, the following applications can be inferred:

- Disease Resistance in Cruciferous Crops: this compound's role as an inhibitor of CH suggests that crops with higher concentrations of this compound could be more resistant to fungal pathogens like A. brassicicola .

- Development of Paldoxins: The use of this compound as a scaffold for designing inhibitors of BOLm indicates its potential in developing paldoxins (plant-produced toxins) against L. maculans .

- Understanding Plant Defense Mechanisms: Research into this compound's synthesis, metabolism, and interactions with enzymes contributes to a broader understanding of plant defense mechanisms and phytoalexin activity .

Future Research Directions

Further research could explore:

- Optimizing this compound Production: Investigating methods to enhance this compound production in crops to improve disease resistance .

- Developing Novel Inhibitors: Synthesizing and testing new this compound derivatives to develop more effective inhibitors of BOLm and other relevant enzymes .

- Analyzing Plant-Insect Interactions: Studying the role of this compound in plant-insect interactions and its impact on plant defense signaling pathways .

- Expanding the Scope of Vilsmeier Formylation: Exploring the use of Vilsmeier formylation for synthesizing other phytoalexins and related compounds .

Mecanismo De Acción

The mechanism of action of brassilexin involves its interaction with fungal pathogens. It is believed to disrupt the cell membrane integrity of the pathogens, leading to their death. The molecular targets include enzymes involved in the detoxification pathways of the pathogens, such as brassinin oxidase . This enzyme catalyzes the conversion of this compound to less toxic compounds, thereby neutralizing its antifungal effects.

Comparación Con Compuestos Similares

Similar Compounds

Sinalexin: Another phytoalexin produced by cruciferous plants with similar antifungal properties.

Camalexin: A well-studied phytoalexin known for its broad-spectrum antimicrobial activity.

Brassinin: A precursor to brassilexin with similar biological activity.

Uniqueness of this compound

This compound is unique due to its specific structure and potent antifungal activity Unlike other phytoalexins, it has a distinct indole nucleus with specific substituents that confer its unique properties

Actividad Biológica

Brassilexin is an indole phytoalexin primarily derived from Brassicaceae plants, recognized for its significant biological activities, particularly in plant defense mechanisms against pathogens. This article explores the biological activity of this compound, including its antifungal properties, antiproliferative effects, and potential applications in cancer therapy.

Structure and Biosynthesis

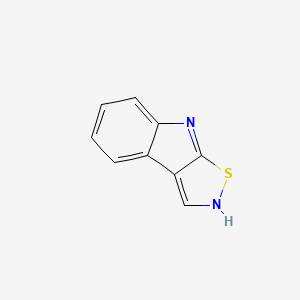

This compound is synthesized from tryptophan through a series of enzymatic reactions leading to the formation of various indole derivatives. The biosynthetic pathway includes the conversion of tryptophan to indolyl-3-acetohydroxamic acid, which branches into several metabolic pathways, producing brassinin and camalexin as well. The chemical structure of this compound features a unique isothiazole ring, contributing to its bioactivity.

Antifungal Activity

This compound exhibits notable antifungal properties, particularly against various fungal pathogens. Research indicates that it plays a critical role in plant immunity by inhibiting the growth of fungi such as Leptosphaeria maculans and Alternaria brassicicola.

Table 1: Antifungal Activity of this compound

| Fungal Pathogen | Inhibition Percentage | Reference |

|---|---|---|

| Leptosphaeria maculans | 60% | |

| Alternaria brassicicola | 75% | |

| Botrytis cinerea | 50% |

In a study examining the detoxification of this compound by L. maculans, it was found that certain inhibitors could enhance its antifungal activity by preventing the pathogen from metabolizing this compound effectively .

Antiproliferative Effects

This compound has also been investigated for its antiproliferative effects on cancer cells. Preliminary studies demonstrate that it can inhibit cell growth in various cancer cell lines, including epidermoid carcinoma (KB cell line) and melanoma.

Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (µg/mL) | Effect Observed | Reference |

|---|---|---|---|

| KB (Epidermoid) | 8 | Significant growth inhibition | |

| B16 (Melanoma) | 10 | Moderate inhibition | |

| L1210 (Leukemia) | 15 | Reduced cell viability |

The mechanism behind its antiproliferative action appears to involve the induction of apoptosis and cell cycle arrest, particularly through the inhibition of key signaling pathways such as PI3K/Akt/mTOR .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in both agricultural and therapeutic contexts:

- Case Study on Fungal Resistance : A study demonstrated that this compound-treated plants showed enhanced resistance to A. brassicicola, with a significant reduction in disease symptoms compared to untreated controls. This suggests that this compound not only acts directly against pathogens but also primes plant defenses .

- Cancer Cell Studies : In vitro experiments revealed that this compound induced apoptosis in prostate cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This dual action makes it a candidate for further exploration in cancer therapy .

Propiedades

IUPAC Name |

4H-[1,2]thiazolo[5,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMBEDDKDVIBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)SN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923097 | |

| Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassilexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119752-76-0 | |

| Record name | Brassilexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119752-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassilexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brassilexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 167 °C | |

| Record name | Brassilexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.